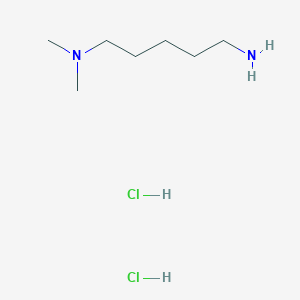
4-formyl-3,5-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-formyl-3,5-dimethoxybenzoic acid, or FDMA, is a small organic molecule with a wide variety of applications in both scientific research and industry. It is a derivative of benzoic acid and is a white, crystalline solid with a slight odor. FDMA has been used in a variety of chemical reactions, and its properties make it an ideal choice for a range of research and industrial applications.
Mechanism of Action
The mechanism of action of FDMA is not completely understood. However, it is believed to act as an inhibitor of DHFR, which is involved in the synthesis of DNA and cell replication. FDMA is thought to bind to the active site of DHFR, preventing it from catalyzing the reaction. This inhibition of DHFR can result in a variety of physiological effects, including cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of FDMA are not completely understood. However, it is known to bind to the active site of DHFR, which can lead to a variety of physiological effects. These effects include cell death, inhibition of cell proliferation, and increased sensitivity to oxidative stress. Additionally, FDMA has been shown to decrease the activity of certain enzymes involved in energy metabolism, as well as to inhibit the activity of certain enzymes involved in DNA replication.
Advantages and Limitations for Lab Experiments
The advantages of using FDMA in lab experiments include its high selectivity for DHFR, its ability to inhibit cell proliferation, and its ability to increase sensitivity to oxidative stress. Additionally, FDMA is relatively inexpensive and easy to synthesize. The main limitation of FDMA is its potential to cause cell death, which can be a problem in certain experiments. Additionally, FDMA is not as selective as some other DHFR inhibitors, and can interfere with other enzymes involved in energy metabolism and DNA replication.
Future Directions
The potential future directions for FDMA include further study of its biochemical and physiological effects, as well as the development of new derivatives with improved selectivity and specificity. Additionally, further research into the potential therapeutic applications of FDMA could be beneficial. Additionally, further research into the potential industrial applications of FDMA could be beneficial. Finally, further research into the potential environmental applications of FDMA could be beneficial.
Synthesis Methods
The synthesis of FDMA typically involves the reaction of 3,5-dimethoxybenzoic acid with formic acid in the presence of an acid catalyst. This reaction is generally carried out at room temperature in an inert atmosphere. The reaction is typically complete within a few hours, and yields FDMA in high yields.
Scientific Research Applications
FDMA has been used in a wide range of scientific research applications. It has been used as a selective inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in DNA synthesis and cell replication. FDMA has also been used to study the effects of oxidative stress on cells, as well as to study the effects of various drugs on cell metabolism. Additionally, FDMA has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other industrial chemicals.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 4-formyl-3,5-dimethoxybenzoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "3,5-dimethoxybenzoic acid", "sodium nitrite", "sodium hydroxide", "sulfuric acid", "sodium sulfite", "potassium permanganate", "sodium hydroxide", "hydrochloric acid", "sodium bisulfite", "sodium hydroxide", "formaldehyde", "acetic acid", "sodium borohydride" ], "Reaction": [ "3,5-dimethoxybenzoic acid is reacted with sodium nitrite and sodium hydroxide to form the diazonium salt", "The diazonium salt is then treated with sulfuric acid and sodium sulfite to form the corresponding phenol", "The phenol is oxidized using potassium permanganate and sodium hydroxide to form the corresponding quinone", "The quinone is reduced using sodium borohydride in the presence of acetic acid to form the corresponding diol", "The diol is then oxidized using sodium periodate to form the aldehyde", "The aldehyde is treated with hydrochloric acid and sodium bisulfite to form the final product, 4-formyl-3,5-dimethoxybenzoic acid" ] } | |
CAS RN |
1282549-15-8 |
Product Name |
4-formyl-3,5-dimethoxybenzoic acid |
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




